N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine

Orthogonal protection Chemoselective deprotection Multi-step organic synthesis

For complex synthesis requiring sequential amine/phenol unmasking, this dual-protected scaffold (Boc on amine, acetyl on phenol) prevents competing nucleophilic side reactions that plague free-phenol analogs. The orthogonal design enables acidic Boc removal without acetate loss, or mild basic acetate hydrolysis with Boc intact—reducing purification burdens. Higher lipophilicity (XLogP3=2.3) improves chromatographic resolution. Choose this building block to streamline multi-step routes, maximize yield, and access broader combinatorial libraries from a single polyfunctional intermediate.

Molecular Formula C16H23NO6
Molecular Weight 325.361
CAS No. 1346601-87-3
Cat. No. B585424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine
CAS1346601-87-3
SynonymsN-tert-Butyloxycarbonyl-2-[2-methoxy-4-(acetyloxy-phenoxy]ethanamine; 
Molecular FormulaC16H23NO6
Molecular Weight325.361
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC
InChIInChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19)
InChIKeyWHPXMAKLWIUYRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS 1346601-87-3): A Differentiated Building Block for Amine-Containing Target Synthesis


N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS 1346601-87-3) is a polyfunctional phenoxyethylamine derivative (C₁₆H₂₃NO₆, MW 325.36) supplied as a white solid with ≥95% purity . Its structure embeds three synthetically orthogonal functional groups on a single scaffold: a Boc-protected primary amine, a phenolic acetate ester, and a 2-methoxy substituent on the phenyl ring [1]. This combination enables sequential, chemoselective deprotection and derivatization strategies that simpler analogs cannot support, making the compound a strategically differentiated intermediate for complex target synthesis .

Why Generic Substitution Fails for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine: Orthogonal Functionality and Chemoselectivity Constraints


Simplifying analogs such as N-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS 887353-54-0, MW 283.32) or N-Boc-2-(2-methoxyphenoxy)-ethylamine (CAS 214778-48-0) lack the acetyl-protected phenolic oxygen . In the free-phenol analog, the unprotected hydroxyl competes as a nucleophile during amine deprotection or subsequent coupling steps, leading to unwanted O-alkylation, acylation, or oxidation side products . The acetyloxy group in the target compound serves as a transient protecting group orthogonal to Boc, enabling clean sequential deprotection (e.g., acidic Boc removal without affecting the acetate; or selective acetate hydrolysis under mildly basic conditions while retaining the Boc-carbamate) that cannot be replicated by analogs lacking this dual-protection architecture . Substitution with a simpler analog therefore introduces purification burden and yield losses in multi-step synthetic routes.

Quantitative Differentiation Evidence for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS 1346601-87-3) Relative to Closest Analogs


Orthogonal Protecting Group Architecture: Acetyloxy + Boc vs. Free Phenol + Boc in the 2-Methoxyphenoxyethylamine Series

The target compound (CAS 1346601-87-3) carries both a Boc-carbamate (on the primary amine) and a phenolic acetate ester (on the 4-position of the phenyl ring). Its closest direct analog, N-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS 887353-54-0), bears a free phenolic –OH in place of the acetate. Quantitative comparison of protecting group count: target compound = 2 orthogonal protecting groups (Boc + Ac); comparator = 1 protecting group (Boc only). The free phenol in the comparator is susceptible to unintended acylation (0–25% O-acylation side product reported in analogous systems under standard amide coupling conditions), whereas the acetyl-capped phenol in the target compound is inert under the same conditions . The acetyl group can be selectively cleaved (K₂CO₃/MeOH, rt, >90% yield) without disturbing the Boc-carbamate, a selectivity not achievable with the free-phenol analog [1].

Orthogonal protection Chemoselective deprotection Multi-step organic synthesis

Hydrogen Bond Donor Count Reduction: Implications for Chromatographic Behavior and Solubility in Non-Polar Media

The target compound has 1 hydrogen bond donor (the Boc-carbamate N–H), versus 2 H-bond donors for the free-phenol analog N-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (phenolic O–H plus carbamate N–H) . The reduction in HBD count from 2 → 1 lowers the topological polar surface area (tPSA = 83.1 Ų for the target compound) and increases calculated lipophilicity (XLogP3 = 2.3) relative to the free-phenol analog . In reversed-phase HPLC, this translates to increased retention (longer tR) and altered selectivity relative to more polar analogs; in normal-phase flash chromatography, the reduced polarity facilitates separation from polar by-products .

Lipophilicity optimization Chromatographic purification Physicochemical profiling

Vendor-Reported Purity Specification and Multi-Supplier Availability for CAS 1346601-87-3

The target compound is available from multiple independent suppliers with documented purity specifications: CymitQuimica/Biosynth reports ≥95% purity; Coompo Research Chemicals reports 98% purity; Toronto Research Chemicals supplies the compound as a white solid soluble in chloroform and dichloromethane [1]. In contrast, the closest analog N-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS 887353-54-0) is listed with typical purity of 95% from fewer vendors, and the simpler N-Boc-2-(2-methoxyphenoxy)-ethylamine (CAS 214778-48-0) lacks widely published purity specifications from major suppliers . Multi-vendor availability with consistent purity data reduces single-source supply risk for procurement.

Quality assurance Supply chain reliability Analytical reference standards

Rotatable Bond Count and Conformational Flexibility: Implications for Solid-Phase and Supramolecular Applications

The target compound contains 9 rotatable bonds (molecular complexity index = 393) as computed from its SMILES structure . This is 2–3 more rotatable bonds than the simpler analog N-Boc-2-(2-methoxyphenoxy)-ethylamine (CAS 214778-48-0, estimated 6–7 rotatable bonds based on the absence of the acetyloxy substituent) . The additional conformational degrees of freedom arise from the 4-acetyloxy substituent, which introduces an ester rotor (C–O–C(=O)–C) absent in non-acetylated analogs. For applications involving solid-phase resins, molecularly imprinted polymers, or supramolecular host-guest systems, this increased flexibility can affect binding kinetics and equilibrium occupancy [1].

Conformational analysis Solid-phase synthesis Molecular recognition

Exact Mass and Isotopic Purity: Suitability for Mass Spectrometry-Based Quantification and Metabolite Identification

The target compound has a monoisotopic exact mass of 325.15253745 Da (C₁₆H₂₃NO₆) and is supplied as a non-deuterated, single isotopic species [1]. Its closest deuterated analog, N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine-d3 (CAS 1189659-07-1, MW 286.34), differs in both isotopic composition and the absence of the acetyloxy group, making it unsuitable as a direct internal standard for the target compound in quantitative LC-MS workflows [2]. The target compound's distinct exact mass and predictable isotopic envelope (driven by the C₁₆H₂₃NO₆ elemental composition) enable unambiguous detection and quantification in complex biological matrices when used as a synthetic intermediate-derived analyte or process impurity marker .

LC-MS quantification Metabolite identification Isotopic distribution

Limitation Statement: Absence of Published Comparative Bioactivity, PK, or In Vivo Data for CAS 1346601-87-3

A systematic search of primary research literature, patents, and authoritative databases (PubChem, ChemSpider, Google Scholar, USPTO, Espacenet) as of April 2026 did not yield any published head-to-head comparative studies reporting quantitative bioactivity (IC₅₀, EC₅₀, Kd, Ki), ADME/PK parameters (clearance, bioavailability, t₁/₂), in vivo efficacy, or toxicity data for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS 1346601-87-3) relative to named comparators [1]. The compound is primarily characterized in vendor catalogs as a synthetic intermediate, and the differential evidence presented herein relies predominantly on structural, physicochemical, and supply-chain comparisons rather than on biological or pharmacological differentiation. Users requiring bioactivity-driven selection should treat this as a key evidence gap and request custom comparative profiling from suppliers before committing to large-scale procurement .

Data transparency Evidence gaps Procurement risk assessment

Recommended Application Scenarios for N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine Based on Structural Differentiation Evidence


Multi-Step Synthesis of Phenoxyethylamine-Derived Pharmacophores Requiring Sequential, Chemoselective Deprotection

The dual orthogonal protection (Boc on amine; acetyl on phenol) makes this compound the preferred starting material for synthetic routes requiring sequential unmasking of the amine and phenolic hydroxyl groups. The acetyl group is stable under standard acidic Boc-deprotection conditions (TFA/CH₂Cl₂ or HCl/dioxane), while the Boc-carbamate is stable under mild basic acetate hydrolysis (K₂CO₃/MeOH). This enables clean stepwise deprotection without cross-reactivity, reducing by-product formation relative to routes using the free-phenol analog N-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine .

Process Chemistry and Scale-Up Where Purification Efficiency Is Critical

The compound's reduced hydrogen bond donor count (1 HBD vs. 2 for the free-phenol analog) and higher computed lipophilicity (XLogP3 = 2.3) translate to improved chromatographic resolution from polar impurities during flash column purification or preparative HPLC. This physicochemical differentiation is especially valuable in process-scale campaigns where purification yield directly impacts cost-of-goods. The compound's solubility in chlorinated organic solvents (chloroform, dichloromethane) further supports standard extractive workup protocols .

LC-MS/MS Method Development and Impurity Profiling for Phenoxyethylamine-Containing APIs

The well-defined exact mass (325.15253745 Da) and predictable isotopic envelope of this non-deuterated compound make it suitable as a reference standard for developing quantitative LC-MS/MS methods to track process impurities or metabolites derived from phenoxyethylamine scaffolds. Its mass differs by ~39 Da from the closest deuterated analog (N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine-d3), enabling separate MS detection channels and eliminating isotopic cross-talk in multiplexed assays .

Building Block Procurement for Combinatorial Library Synthesis Requiring Orthogonal Functionalization

The three distinct functional handles (Boc-amine, acetyl-protected phenol, and methoxy-substituted aromatic ring) make this compound a versatile building block for generating diverse combinatorial libraries through: (i) amine diversification after Boc removal, (ii) phenol diversification after acetate hydrolysis, and (iii) electrophilic aromatic substitution or cross-coupling at positions activated by the methoxy group. Analogs lacking one or more of these handles cannot achieve the same breadth of chemical space coverage from a single starting material .

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